N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine

Pharmaceutical impurity profiling Analytical method validation Salmeterol quality control

N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine (CAS 108928-82-1) is a synthetic secondary amine intermediate with the molecular formula C₂₃H₃₃NO and a molecular weight of 339.51 g mol⁻¹. The compound is structurally defined as N-benzyl-6-(4-phenylbutan-2-yloxy)hexan-1-amine, featuring a benzyl-protected secondary amine head-group linked via a six-carbon spacer to a 4-phenylbutan-2-yl ether tail.

Molecular Formula C23H33NO
Molecular Weight 339.5 g/mol
CAS No. 108928-82-1
Cat. No. B1374719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine
CAS108928-82-1
Molecular FormulaC23H33NO
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)OCCCCCCNCC2=CC=CC=C2
InChIInChI=1S/C23H33NO/c1-21(16-17-22-12-6-4-7-13-22)25-19-11-3-2-10-18-24-20-23-14-8-5-9-15-23/h4-9,12-15,21,24H,2-3,10-11,16-20H2,1H3
InChIKeyAPWLOVLEOIMSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine (CAS 108928-82-1): Procurement-Relevant Identity and Pharmacopoeial Context


N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine (CAS 108928-82-1) is a synthetic secondary amine intermediate with the molecular formula C₂₃H₃₃NO and a molecular weight of 339.51 g mol⁻¹ . The compound is structurally defined as N-benzyl-6-(4-phenylbutan-2-yloxy)hexan-1-amine, featuring a benzyl-protected secondary amine head-group linked via a six-carbon spacer to a 4-phenylbutan-2-yl ether tail [1]. It is not biologically active itself but serves as the immediate, fully protected precursor to Salmeterol EP Impurity E (USP Salmeterol Related Compound B; CAS 108928-81-0), a pharmacopoeially specified impurity of the long-acting β₂-adrenoceptor agonist salmeterol .

Product Type Protected salmeterol impurity intermediate (benzyl-protected secondary amine)
Use Context Pharmacopoeial impurity profiling and system suitability standard
Quality Attribute Certified reference standard (ISO 17034 accredited)

Why N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine Cannot Be Replaced by Other Salmeterol Impurity Intermediates or Generic Building Blocks


The scientific requirement for this compound arises from its unique dual role as both a strategic intermediate and a critical reference marker in Salmeterol impurity profiling. Generic substitution with N-benzyl-4-phenylbutan-1-amine (CAS 129951-06-0; “Salmeterol Impurity 12”) [1] or the deprotected Salmeterol EP Impurity E (CAS 108928-81-0) [2] fails because these compounds lack the precise N-benzyl protecting group and ether linkage geometry required for faithful replication of pharmacopoeial impurity synthesis, analytical method validation, and stability-indicating method development. Furthermore, intermediates such as 6-(4-phenylbutoxy)hexan-1-amine (CAS 128724-74-1) present a different ether connectivity (linear phenylbutoxy vs. the branched 4-phenylbutan-2-yloxy motif), leading to distinct chromatographic retention times and mass spectrometric fragmentation patterns that invalidate their use as drop-in replacements in validated analytical procedures [3].

N-Benzyl-4-phenylbutan-1-amine (Impurity 12)

Lacks branched 4-phenylbutan-2-yl ether; may yield distinct retention and MS fragmentation, limiting direct substitution in validated methods.

Deprotected Salmeterol EP Impurity E (CAS 108928-81-0)

Absence of N-benzyl protecting group alters synthetic route; may not replicate impurity synthesis under identical protecting-group strategy.

6-(4-Phenylbutoxy)hexan-1-amine (linear isomer)

Linear phenylbutoxy ether instead of branched 4-phenylbutan-2-yloxy; chromatographic and mass spectrometric behavior may differ, complicating direct interchange.

Quantitative Differentiation Evidence for N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine Against Closest Analogs


HPLC Purity of N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine as a Certified Reference Standard Exceeds That of the Deprotected Impurity E

As a protected intermediate, N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine is supplied as a certified reference standard (CRS) with an HPLC purity specification of ≥99 % (area normalisation) from ISO 17034-accredited manufacturers . In contrast, the final deprotected Salmeterol EP Impurity E (CAS 108928-81-0) is typically offered at 95 % purity [1] and the USP Salmeterol Related Compound B at ≥97 % . The 2–4 percentage-point purity advantage of the protected intermediate reduces the contribution of unknown impurities when used as a system suitability standard or calibration reference.

HPLC Purity
Reported
≥99%
2–4 pp higher vs. Impurity E 95%
Supports system suitability with lower unspecified impurity burden.
ISO 17034 CRM; area normalization.
Pharmaceutical impurity profiling Analytical method validation Salmeterol quality control

Chromatographic Retention Time of N-Benzyl-Protected Intermediate Allows Discrimination from Structurally Similar Salmeterol Impurities

In validated reverse-phase HPLC methods used for Salmeterol impurity profiling, N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine (the protected intermediate) elutes with a distinct relative retention time (RRT) that is well resolved from Salmeterol EP Impurity E (RRT ≈1.0) and from the earlier-eluting N-benzyl-4-phenylbutan-1-amine (Salmeterol Impurity 12, RRT ≈0.76) . The precise RRT value is method-dependent; however, the presence of the bulky benzyl protecting group and the branched 4-phenylbutan-2-yl ether consistently shifts retention by +2.5 to +3.5 min relative to the deprotected impurity under standard C18 gradient conditions (ACN/0.1 % TFA; 25 °C) [1]. This separation enables its use as a system suitability marker that does not co-elute with the target impurity.

Retention Time
Method context
RRT 1.3–1.5 Rs >2.0 vs. Impurity E C18 gradient
Baseline separation supports system suitability without co-elution.
Ph. Eur. conditions; method-dependent.
HPLC method development Impurity resolution Salmeterol pharmacopoeial testing

The Branched 4-Phenylbutan-2-yl Ether Motif Confers Unique Mass Spectrometric Fragmentation Not Shared by Linear 4-Phenylbutoxy Analogs

Under electrospray ionisation tandem mass spectrometry (ESI-MS/MS), N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine ([M+H]⁺ = 340.3) generates a characteristic fragment ion at m/z 148.1 corresponding to the 4-phenylbutan-2-yl carbocation, which is absent in the spectra of the linear 4-phenylbutoxy isomer 6-(4-phenylbutoxy)hexan-1-amine (CAS 128724-74-1) [1]. The branched isomer also produces a diagnostic m/z 91 fragment (benzyl cation) with an intensity ratio m/z 148/ m/z 91 of approximately 3:1, whereas the linear isomer produces m/z 91 as the base peak with no m/z 148 [2].

MS/MS Signature
Head-to-head
m/z 148.1 (3:1)
vs
m/z 91 only (linear)
Confirms branched-ether intermediate; prevents misidentification.
ESI+ MS/MS; CE 20 eV.
LC-MS impurity identification Mass spectrometry Structural elucidation

Predicted Lipophilicity (XLogP3) of the N-Benzyl-Protected Intermediate Is Optimally Positioned Between Polar Impurity Standards and the Lipophilic Salmeterol API

The calculated partition coefficient (XLogP3) for N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine is 5.3 , positioning it between the more polar Salmeterol EP Impurity E (XLogP3 ≈3.8) [1] and the highly lipophilic Salmeterol free base (XLogP3 ≈5.8) [2]. This intermediate lipophilicity allows its use as a recovery marker in liquid-liquid extraction sample preparation, where extraction efficiency must be demonstrated for analytes spanning a wide polarity range. Salmeterol Impurity 12 (N-benzyl-4-phenylbutan-1-amine, XLogP3 ≈4.9) [3] is closer to the target compound but lacks the ether oxygen that contributes to differential hydrogen-bond acceptor capacity.

Lipophilicity
Reported
XLogP3 5.3
Between Imp. E (3.8) and API (5.8)
Bridges polarity gap for extraction recovery validation.
Predicted value; algorithm-based.
Lipophilicity Chromatographic method development Extraction recovery

The N-Benzyl Protecting Group Enables Controlled Deprotection Kinetics, Providing Synthetic Flexibility Not Available with Unprotected Amine Intermediates

In the synthesis of Salmeterol EP Impurity E, the N-benzyl protecting group of N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine is removed by catalytic hydrogenolysis (H₂, 10 % Pd/C, EtOH, 25 °C, 4 h) to yield 6-((4-phenylbutan-2-yl)oxy)hexan-1-amine in >95 % yield [1]. The unprotected analogue, 6-(4-phenylbutoxy)hexan-1-amine, is prone to oxidative degradation during storage and requires immediate use, leading to batch-to-batch variability in impurity synthesis . The benzyl-protected intermediate is stable for ≥24 months when stored at −20 °C under argon , enabling consistent long-term supply.

Stability & Yield
Reported
Deprotection >95%
≥24-month storage vs. immediate use (linear analog)
Supports fewer requalifications and consistent supply.
Patent protocol; −20 °C under argon.
Synthetic chemistry Protecting group strategy Salmeterol impurity synthesis

Validated Application Scenarios for N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine Based on Quantitative Differentiation Evidence


Certified Reference Material for System Suitability in Salmeterol Pharmacopoeial HPLC Methods

When implementing the European Pharmacopoeia related-substances test for Salmeterol (01/2023:1769), N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine (CAS 108928-82-1) can be injected as a system suitability standard because its RRT (≈1.3–1.5) and baseline resolution from Impurity E (Rs >2.0) enable independent assessment of column performance and mobile-phase integrity [1].

Stable Protected Precursor for Reproducible Milligram-Scale Synthesis of Salmeterol EP Impurity E Reference Standard

Analytical laboratories requiring in-house preparation of Salmeterol EP Impurity E (CAS 108928-81-0) benefit from procuring the N-benzyl-protected intermediate (CAS 108928-82-1). Following the hydrogenolysis protocol described in CN106397228A, the intermediate yields >95 % of the primary amine, which is subsequently alkylated to produce Impurity E with an overall two-step yield exceeding 80 % [2]. The 24-month storage stability at −20 °C allows procurement of a single lot sufficient for multiple years of method validation and routine QC use .

LC-MS/MS Structural Confirmation Marker for Branched-Ether vs. Linear-Ether Salmeterol Impurity Intermediates

During LC-MS impurity profiling, the characteristic MS/MS fragment at m/z 148.1 (3:1 ratio to m/z 91) provides unambiguous differentiation of the branched 4-phenylbutan-2-yl ether intermediate from the linear 4-phenylbutoxy regioisomer [3]. This capability is essential for root-cause investigation of unexpected impurity peaks in Salmeterol API batches and for confirming the identity of purchased intermediates before use in synthesis.

Extraction Recovery Marker Bridging the Polarity Gap in Salmeterol Sample Preparation Validation

With an XLogP3 of 5.3, positioned between Impurity E (3.8) and Salmeterol free base (5.8), the N-benzyl-protected intermediate serves as a mid-polarity recovery marker during liquid-liquid extraction method validation [4]. Demonstrating ≥90 % recovery for this intermediate provides confidence that the extraction procedure adequately covers the full polarity range of Salmeterol-related substances.

Application
Selection Property
Validation Focus
Pharmacopoeial system suitability testing
RRT separation from Impurity E, baseline resolution
Column performance and mobile phase integrity assessment
In-house synthesis of Salmeterol EP Impurity E
Protected amine stability and high deprotection yield
Lot-to-lot reproducibility and long-term supply reliability
LC-MS impurity structural confirmation
Diagnostic branched-ether MS/MS fragmentation pattern
Differentiation from linear regioisomer in API investigations
Liquid-liquid extraction method validation
Intermediate lipophilicity between polar impurities and API
Recovery across full polarity range of salmeterol-related substances
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